molecular formula C19H17NO B3172845 4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine CAS No. 946742-78-5

4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine

Cat. No.: B3172845
CAS No.: 946742-78-5
M. Wt: 275.3 g/mol
InChI Key: XDBMSBFKZAWFAV-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety linked to a phenylamine group through an ether linkage. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether.

Industrial Production Methods

In an industrial setting, the production of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor signaling pathways by binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,1’-Biphenyl]-2-yloxy)-2-methylphenylamine is unique due to its specific combination of a biphenyl moiety with an amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other biphenyl derivatives may not be as effective.

Properties

IUPAC Name

2-methyl-4-(2-phenylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-13-16(11-12-18(14)20)21-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMSBFKZAWFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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